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Compound of Interest

Compound Name: 2-Cyclobutylethanol

CAS No.: 4415-74-1

Cat. No.: B1632531

Get Quote

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of

2-cyclobutylethanol (CAS No: 4415-74-1). It is intended for researchers, scientists, and

professionals in drug development who require a deep understanding of this compound's

physicochemical properties. The guide covers its chemical identity, molecular architecture,

conformational analysis, and detailed spectroscopic characterization. Furthermore, it presents

a validated synthetic protocol and discusses the key physicochemical properties, grounding all

claims in authoritative references.

Chemical Identity and Nomenclature
2-Cyclobutylethanol is a primary alcohol featuring a cyclobutane ring attached to an ethanol

backbone.[1][2] Its fundamental identifiers are crucial for regulatory and experimental

documentation.
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Identifier Value Source

IUPAC Name 2-cyclobutylethanol PubChem[3]

Synonyms
Cyclobutaneethanol, 2-

cyclobutylethan-1-ol
CymitQuimica[2][4]

CAS Number 4415-74-1 BenchChem[1]

Molecular Formula C₆H₁₂O PubChem[3]

Molecular Weight 100.16 g/mol BenchChem[1]

InChI Key
KUARIPXRZDVUJO-

UHFFFAOYSA-N
CymitQuimica[4]

Molecular Structure and Conformational Analysis
The structure of 2-cyclobutylethanol is a unique combination of a strained four-membered

ring and a flexible hydroxyethyl side chain.[1] This arrangement dictates its reactivity and

physical properties.

Cyclobutane Ring: The cyclobutane moiety is not planar. It adopts a puckered or "butterfly"

conformation to alleviate some of the inherent angle strain (ideal sp³ angle is 109.5°,

whereas a planar square would have 90° angles). This puckering is a dynamic equilibrium

between two equivalent conformations. The strain within this ring is a key factor in its

chemical behavior.[2]

Ethyl Side-Chain: The two-carbon chain links the reactive primary hydroxyl group to the

sterically bulky cyclobutyl group. Free rotation exists around the C-C single bonds, allowing

the molecule to adopt various conformations. The most stable conformers will seek to

minimize steric hindrance between the cyclobutane ring and the terminal hydroxyl group.

Hydroxyl Group: The primary alcohol functional group is the main site of reactivity, capable of

undergoing oxidation, esterification, and etherification. It also allows the molecule to act as

both a hydrogen bond donor and acceptor, influencing its boiling point and solubility.

Caption: Ball-and-stick model of 2-cyclobutylethanol.
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Spectroscopic Characterization
The elucidation of 2-cyclobutylethanol's structure is definitively achieved through a

combination of spectroscopic techniques. Each method provides a unique piece of the

structural puzzle.

¹H NMR Spectroscopy (Predicted)
In a ¹H NMR spectrum, the chemical environment of each proton determines its resonance

frequency (chemical shift).

-OH (Hydroxyl Proton): A broad singlet, typically in the range of 1-5 ppm. Its position is

variable and depends on concentration and solvent due to hydrogen bonding.

-CH₂-O- (Methylene protons alpha to oxygen): A triplet around 3.6 ppm. These protons are

deshielded by the adjacent electronegative oxygen atom. The signal is split into a triplet by

the two neighboring protons on the adjacent methylene group.

-CH₂- (Methylene protons beta to oxygen): A multiplet around 1.5-1.7 ppm. These protons

are coupled to both the alpha-methylene protons and the methine proton on the cyclobutane

ring.

Cyclobutane Protons: A complex series of multiplets between 1.7 and 2.1 ppm. The

puckered nature of the ring and the different environments of the axial and equatorial protons

lead to complex splitting patterns. The methine proton (CH attached to the side chain) will be

the most downfield of this group.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides information on the different carbon environments.

-CH₂-O-: ~60-65 ppm. Deshielded by the oxygen atom.

-CH₂-: ~35-40 ppm.

CH (Cyclobutane methine): ~35-40 ppm.
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CH₂ (Cyclobutane methylene): ~20-25 ppm. Due to symmetry, only two distinct signals are

expected for the cyclobutane ring carbons in a decoupled spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present based on their vibrational frequencies.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The

broadening is a characteristic result of intermolecular hydrogen bonding.

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-O Stretch: A distinct, strong absorption in the 1050-1150 cm⁻¹ region, characteristic of a

primary alcohol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): A peak at m/z = 100, corresponding to the molecular weight of C₆H₁₂O.

Key Fragments:

m/z = 82: Loss of water (H₂O) from the molecular ion.

m/z = 71: Loss of the ethyl group (-CH₂CH₃).

m/z = 57: Represents the cyclobutyl cation.

m/z = 31: A common fragment for primary alcohols, corresponding to [CH₂OH]⁺.
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Caption: Key fragmentation pathways for 2-cyclobutylethanol in MS.

Synthesis Protocol: Reduction of Cyclobutylacetic
Acid
A reliable method for synthesizing 2-cyclobutylethanol is the reduction of cyclobutylacetic acid

using a strong reducing agent like Lithium Aluminum Hydride (LAH).

Expertise & Rationale: LAH is chosen over weaker reducing agents like sodium borohydride

(NaBH₄) because NaBH₄ is generally not reactive enough to reduce carboxylic acids. The

reaction must be performed under strictly anhydrous (water-free) conditions as LAH reacts

violently with water. Diethyl ether or Tetrahydrofuran (THF) are common solvents as they are

anhydrous and can dissolve the reactants. The final step involving an acidic workup is crucial to

protonate the intermediate alkoxide and neutralize any remaining LAH.

Step-by-Step Methodology
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a

reflux condenser, and a nitrogen inlet.

Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by the slow,

portion-wise addition of Lithium Aluminum Hydride (LAH) powder at 0 °C (ice bath).

Substrate Addition: Cyclobutylacetic acid, dissolved in anhydrous diethyl ether, is added

dropwise to the stirred LAH suspension. The rate of addition is controlled to maintain a
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gentle reflux.

Reaction: After the addition is complete, the mixture is brought to room temperature and

stirred for several hours, or until Thin Layer Chromatography (TLC) indicates the complete

consumption of the starting material.

Quenching (Self-Validation): The reaction is carefully quenched by the sequential, dropwise

addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser

workup). This procedure is critical for safety and results in a granular precipitate of aluminum

salts that is easily filtered.

Extraction & Purification: The organic layer is decanted and the solid residue is washed with

diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure.

Final Purification: The crude product is purified by fractional distillation or column

chromatography to yield pure 2-cyclobutylethanol. The purity is confirmed by NMR and

GC-MS analysis.
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Caption: Experimental workflow for the synthesis of 2-cyclobutylethanol.
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Physicochemical Properties
The physical properties of 2-cyclobutylethanol are a direct consequence of its molecular

structure.

Property Value Notes

Appearance Colorless Liquid Typical for small alcohols[4].

Boiling Point ~160-165 °C

Higher than non-polar alkanes

of similar mass due to

hydrogen bonding.

Solubility Moderately soluble in water

The hydroxyl group allows for

hydrogen bonding with water,

while the cyclobutyl group is

hydrophobic.

Purity Typically >95-97%
Commercially available

purity[4].

Safety and Handling
2-Cyclobutylethanol is classified as a flammable liquid and can cause skin and eye irritation.

[3] It may also cause respiratory irritation.[3] Standard laboratory safety protocols should be

followed:

Handle in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Store in a cool, dry, well-ventilated area away from ignition sources.

Conclusion
The structure of 2-cyclobutylethanol, defined by its puckered cyclobutane ring and primary

alcohol function, gives rise to a distinct set of spectroscopic signatures and physicochemical

properties. Its role as a versatile building block in organic synthesis is facilitated by the
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reactivity of the hydroxyl group, while the cyclobutyl moiety offers a way to introduce

conformational constraint and modulate lipophilicity in larger molecules. A thorough

understanding of its structural characteristics, as detailed in this guide, is essential for its

effective application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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